molecular formula C7H11BrF2O2S B6191392 1-(bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane CAS No. 2694744-74-4

1-(bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane

Cat. No.: B6191392
CAS No.: 2694744-74-4
M. Wt: 277.1
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Description

1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane is an organic compound with the molecular formula C7H11BrF2O2S. This compound is characterized by the presence of a bromomethyl group, two fluorine atoms, and a methanesulfonylmethyl group attached to a cyclobutane ring. It is a versatile intermediate used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane typically involves the bromination of a suitable cyclobutane precursor. One common method starts with cyclobutylmethanol, which undergoes bromination using bromine or a brominating agent such as phosphorus tribromide (PBr3) in the presence of a solvent like dichloromethane (DCM). The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. The final product is purified using techniques like distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 1-(azidomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane, while oxidation with potassium permanganate can produce 1-(bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutanone .

Scientific Research Applications

1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methanesulfonylmethyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane: Lacks the difluoro groups, which may affect its reactivity and biological activity.

    1-(Bromomethyl)-3,3-difluorocyclobutane: Does not have the methanesulfonylmethyl group, potentially altering its solubility and stability.

    1-(Chloromethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane: The chlorine atom may result in different reactivity compared to the bromine atom.

Uniqueness

1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both bromine and fluorine atoms enhances its potential for diverse chemical transformations and interactions with biological targets .

Properties

CAS No.

2694744-74-4

Molecular Formula

C7H11BrF2O2S

Molecular Weight

277.1

Purity

95

Origin of Product

United States

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